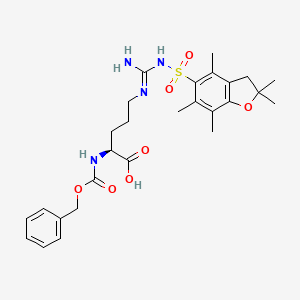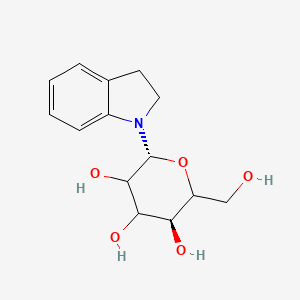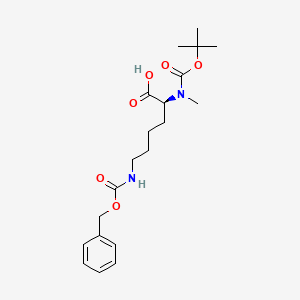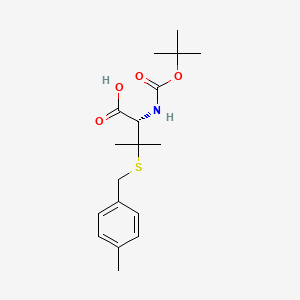![molecular formula C10H17NO4 B7840337 (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid is a derivative of norleucine, an amino acid. This compound is characterized by the presence of an allyloxycarbonyl group attached to the amino group of L-norleucine. It is often used in organic synthesis and biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of L-norleucine using an allyloxycarbonyl group. This can be achieved through the reaction of L-norleucine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid involves the interaction of its functional groups with specific molecular targets. The allyloxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. This property is particularly useful in peptide synthesis and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(allyloxy)carbonyl]-L-alanine
- N-[(allyloxy)carbonyl]-L-methionine
- N-[(allyloxy)carbonyl]-L-lysine
Uniqueness
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid is unique due to its specific structure and the presence of the allyloxycarbonyl group. This makes it particularly useful as a protecting group in organic synthesis and biochemical research. Its properties differ from other similar compounds, making it suitable for specific applications where other compounds may not be effective.
Properties
IUPAC Name |
(2S)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-8(9(12)13)11-10(14)15-7-4-2/h4,8H,2-3,5-7H2,1H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVZYXNYOBCMPN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-(2-methoxyethyl)acetamide;2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7840255.png)
![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;[2-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840263.png)


![N-[(Z)-amino-(2,4-dioxooxolan-3-ylidene)methyl]benzamide](/img/structure/B7840310.png)
![methyl (2Z)-2-[amino(benzamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B7840316.png)
![1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7840326.png)

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)

![(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840353.png)
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840360.png)

![2-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid](/img/structure/B7840371.png)
